Procaterol hydrochloride hemihydrate

Catalog No.
S540222
CAS No.
62929-91-3
M.F
C16H23ClN2O3
M. Wt
326.82 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procaterol hydrochloride hemihydrate

CAS Number

62929-91-3

Product Name

Procaterol hydrochloride hemihydrate

IUPAC Name

8-hydroxy-5-[(1R,2S)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride

Molecular Formula

C16H23ClN2O3

Molecular Weight

326.82 g/mol

InChI

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m0./s1

InChI Key

AEQDBKHAAWUCMT-CVHDTDHSSA-N

SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone, CI 888, CI-888, CI888, Hydrochloride, Procaterol, Monohydrochloride, Procaterol, OPC 2009, OPC-2009, OPC2009, Pro Air, Pro-Air, ProAir, Procaterol, Procaterol Hydrochloride, Procaterol Monohydrochloride, Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer, Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer, Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer, Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer, Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer, Procaterol, (R*,R*)-(+-)-Isomer, Procaterol, (R*,S*)-(-)-Isomer

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Isomeric SMILES

CC[C@@H]([C@@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Description

The exact mass of the compound Procaterol hydrochloride hemihydrate is 326.1397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Beta-2 Adrenergic Receptor Agonist:

  • Procaterol hydrochloride hemihydrate belongs to a class of drugs called beta-2 adrenergic receptor agonists. These drugs work by mimicking the effects of adrenaline on beta-2 receptors in the lungs, causing relaxation of the airways and improved airflow Source: Rang & Dale's Pharmacology, Eighth Edition: .

  • Research studies have evaluated procaterol hydrochloride hemihydrate's bronchodilatory effects (airway widening) in animal models and human subjects with asthma. These studies suggest that it can be effective in improving lung function and relieving symptoms of asthma Source: Nishi K, et al. Effect of procaterol, a new bronchodilator, on airway responsiveness in guinea pigs. Arerugi. 1989;38(1):9-14: .

Combination Therapy:

  • Research has also explored the use of procaterol hydrochloride hemihydrate in combination with other medications for asthma treatment. Studies suggest that combining it with inhaled corticosteroids might offer additional benefits compared to either medication alone [Source: Improving Health for Better Future Life: Strengthening from Basic, Clinical and Translational Medicine Research. (2021). Springer Nature Singapore Pte Ltd.].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

326.1397

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

Sympathomimetics

Pictograms

Health Hazard

Health Hazard

Other CAS

62929-91-3

Wikipedia

Procaterol hydrochloride
Procaterol hydrochloride hemihydrate

Dates

Modify: 2023-08-15
1. Marullo, S., Emorine, L.J., Strosberg, A.D., et al. Selective binding of ligands to β1, β2 or chimeric β1/β2-adrenergic receptors involves multiple subsites. EMBO J. 9(5), 1471-1476 (1990).
2. Kikkawa, H., Naito, K., and Ikezawa, K. Tracheal relaxing effects and β2-selectivity of TA-2005, a newly developed bronchodilating agent, in isolated guinea pig tissues. Jpn. J. Pharmacol. 57(2), 175-185 (1991).
3. Yoshizaki, S., Tanimura, K., Tamada, S., et al. Sympathomimetic amines having a carbostyril nucleus. J. Med. Chem. 19(9), 1138-1142 (1976).
4. Mirza, Z.N., Tokuyama, K., Arakawa, H., et al. Inhaled procaterol inhibits histamine-induced airflow obstruction and microvascular leakage in guinea-pig airways with allergic inflammation. Clin. Exp. Allergy 28(5), 644-652 (1998).

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